Higher Computed Lipophilicity (XLogP3) Relative to N2-Pyridinyl Analog
The 2,2,2-trifluoroethyl group elevates the computed octanol-water partition coefficient (XLogP3) of the target compound to 2.6, compared with 2.0 for the closest commercially available benzylpiperidine oxalamide analog, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide [1][2]. This 0.6 log-unit increase corresponds to an approximately 4-fold higher predicted lipophilicity, a parameter known to influence passive membrane permeability and CNS penetration in oxalamide-based inhibitor series [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide: XLogP3 = 2.0 |
| Quantified Difference | Δ = +0.6 log units (~4× higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1][2] |
Why This Matters
Controlled lipophilicity is a critical parameter in lead optimization for CNS targets and oral bioavailability; the 0.6 log-unit difference can shift a compound from poorly permeable to moderately permeable territory.
- [1] PubChem Compound Summary for CID 49751161, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 47974884, N1-((1-benzylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide. National Center for Biotechnology Information (2026). View Source
- [3] Mavunkel BJ, et al. Piperidine-based heterocyclic oxalyl amides as potent p38 alpha MAP kinase inhibitors. Bioorg Med Chem Lett. 2010;20(3):1059-1062. PMID: 20031411. View Source
